molecular formula C13H11Cl3N4O B2615104 N-(2,2,2-trichloro-1-(pyrimidin-2-ylamino)ethyl)benzamide CAS No. 256954-76-4

N-(2,2,2-trichloro-1-(pyrimidin-2-ylamino)ethyl)benzamide

Cat. No.: B2615104
CAS No.: 256954-76-4
M. Wt: 345.61
InChI Key: UCYUQQNACZGDNS-UHFFFAOYSA-N
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Description

N-(2,2,2-trichloro-1-(pyrimidin-2-ylamino)ethyl)benzamide: is a chemical compound with the molecular formula C13H11Cl3N4O It is known for its unique structure, which includes a trichloromethyl group attached to a pyrimidinylamino moiety, and a benzamide group

Scientific Research Applications

Chemistry

In chemistry, N-(2,2,2-trichloro-1-(pyrimidin-2-ylamino)ethyl)benzamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and material science .

Biology

In biological research, this compound is studied for its potential bioactivity . It may act as an enzyme inhibitor or receptor modulator , making it a candidate for the development of new therapeutic agents.

Medicine

In medicine, this compound is explored for its potential pharmacological properties . It may exhibit anti-inflammatory , antimicrobial , or anticancer activities, although further research is needed to confirm these effects.

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals and advanced materials . Its reactivity and stability make it suitable for various applications, including coatings , adhesives , and polymers .

Mechanism of Action

“N-[2,2,2-trichloro-1-(pyrimidin-2-ylamino)ethyl]benzamide”, or Apcin, is an inhibitor of the anaphase-promoting complex/cyclosome (APC/C), a large multimeric complex that functions as a ubiquitin ligase . Apcin prevents substrate recognition and inhibits APC/C-dependent ubiquitylation by binding to the D-box binding site of Cdc20, a coactivator required for full activation of APC/C and substrate recognition .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,2,2-trichloro-1-(pyrimidin-2-ylamino)ethyl)benzamide typically involves the reaction of 2,2,2-trichloroethylamine with pyrimidine-2-amine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as dimethylformamide (DMF) , and a base, such as triethylamine . The resulting intermediate is then reacted with benzoyl chloride to form the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving advanced techniques such as continuous flow reactors and automated synthesis . The use of high-purity reagents and stringent quality control measures ensures the consistency and reliability of the product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: This compound can undergo oxidation reactions, typically involving reagents like or .

    Reduction: Reduction reactions may involve agents such as or .

    Substitution: N-(2,2,2-trichloro-1-(pyrimidin-2-ylamino)ethyl)benzamide can participate in nucleophilic substitution reactions, where the trichloromethyl group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like or in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding or .

    Reduction: Formation of or .

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Comparison with Similar Compounds

Similar Compounds

  • N-(2,2,2-trichloro-1-(pyrrolidin-1-yl)ethyl)benzamide
  • N-(2,2,2-trichloro-1-(pyridin-3-ylmethyl)amino)ethyl)benzamide
  • N-(2,2,2-trichloro-1-(pyrimidin-2-ylsulfanyl)ethyl)benzamide

Uniqueness

N-(2,2,2-trichloro-1-(pyrimidin-2-ylamino)ethyl)benzamide stands out due to its pyrimidinylamino group , which imparts unique electronic properties and reactivity . This makes it a valuable compound for targeted synthesis and biological studies .

Properties

IUPAC Name

N-[2,2,2-trichloro-1-(pyrimidin-2-ylamino)ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11Cl3N4O/c14-13(15,16)11(20-12-17-7-4-8-18-12)19-10(21)9-5-2-1-3-6-9/h1-8,11H,(H,19,21)(H,17,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCYUQQNACZGDNS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC(C(Cl)(Cl)Cl)NC2=NC=CC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11Cl3N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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